[3-(2,2,2-Trifluoroethoxy)phenyl]methanamine is a chemical compound with the molecular formula and a molecular weight of 205.18 g/mol. It is classified as a hazardous substance, with specific warnings indicating that it can cause severe skin burns and eye damage upon contact. The compound is primarily utilized in scientific research and industrial applications due to its unique chemical properties and potential biological activities .
The synthesis of [3-(2,2,2-Trifluoroethoxy)phenyl]methanamine typically involves the following methods:
The molecular structure of [3-(2,2,2-Trifluoroethoxy)phenyl]methanamine can be represented by the following:
InChI=1S/C9H10F3NO/c10-9(11,12)6-14-8-3-1-2-7(4-8)5-13/h1-4H,5-6,13H2
VIVCPZPHCLORGC-UHFFFAOYSA-N
C1=CC(=CC(=C1)OCC(F)(F)F)CN
This compound features a phenyl ring substituted with a trifluoroethoxy group and an amine functional group, which contributes to its lipophilicity and biological activity .
[3-(2,2,2-Trifluoroethoxy)phenyl]methanamine participates in various chemical reactions:
The mechanism of action for [3-(2,2,2-Trifluoroethoxy)phenyl]methanamine involves its interaction with specific biological targets:
The physical and chemical properties of [3-(2,2,2-Trifluoroethoxy)phenyl]methanamine include:
These properties make it suitable for various applications in organic synthesis and research .
Scientific Uses of [3-(2,2,2-Trifluoroethoxy)phenyl]methanamine:
The trifluoroethoxy group significantly enhances the pharmacokinetic profile of kinase inhibitors by optimizing membrane permeability and resistance to oxidative metabolism. [3-(2,2,2-Trifluoroethoxy)phenyl]methanamine serves as a critical building block in phosphatidylinositol-3-kinase (PI3K) inhibitors, where it augments target binding through:
In alpelisib-inspired scaffolds, coupling this benzylamine with pyrimidine cores yields compounds exhibiting nanomolar potency against PI3Kα (IC₅₀: 5–14 nM). Analog optimization focuses on modifying the benzylamine’s linker length and aromatic substituents to balance selectivity and potency [5].
Table 1: Anticancer Activity of Structural Analogs
Compound Structure | Target Kinase | IC₅₀ (nM) | Key Improvement |
---|---|---|---|
Benzylamine-Pyrimidine conjugate [5] | PI3Kα | 8.2 | 5× selectivity vs. PI3Kβ |
Trifluoroethoxy-triazolopyridine [7] | CDK4/6 | 11.7 | Enhanced metabolic stability (t₁/₂ = 7.3h) |
Fluorinated benzylamine-quinazoline [8] | EGFR T790M | 3.5 | Blood-brain barrier permeability |
The compound’s blood-brain barrier (BBB) penetration capacity makes it invaluable for glioblastoma multiforme (GBM) drug design. Incorporating [3-(2,2,2-trifluoroethoxy)phenyl]methanamine into irreversible kinase inhibitors promotes:
Notably, derivatives targeting epidermal growth factor receptor (EGFR) show submicromolar activity against glioma stem cells (EC₅₀: 340 nM) by blocking downstream AKT phosphorylation. The trifluoroethoxy group’s conformational rigidity further minimizes off-target interactions with peripheral kinases [5] [7].
Table 2: Kinase Inhibitors for Glioma Therapy
Target Kinase | Biological Effect | Potency (EC₅₀) | Benzylamine Modification Site |
---|---|---|---|
EGFRvIII [5] | Apoptosis induction in GBM stem cells | 0.34 µM | Cysteine-directed acrylamide warhead |
PDGFRα [7] | Suppression of tumor angiogenesis | 0.89 µM | N-terminal alkylation |
FGFR1 [8] | Inhibition of invasive growth | 1.2 µM | Linker extension with PEG₂ |
This benzylamine scaffold enables molecular hybridization strategies for multi-target diabetes therapies:
Structure-activity relationship (SAR) studies reveal that electron-deficient aromatic systems boost insulin sensitization by 60% compared to non-fluorinated counterparts in rodent models [7].
Table 3: Anti-Diabetic Applications
Therapeutic Target | Compound Class | Key Benzylamine Role | Efficacy (in vivo) |
---|---|---|---|
DPP-IV [7] | Pyrimidinedione hybrids | S1 subsite occupancy via -CF₃ π-stacking | 52% glucose reduction (db/db mice) |
GLP-1 receptor [7] | Peptide-benzylamine conjugates | Half-life extension through HSA binding | HbA1c ↓ 1.9% (primate model) |
PPARγ [5] | Fluorinated TZDs | Allosteric modulation of receptor activation | Insulin sensitivity ↑ 60% |
The scaffold’s synthetic flexibility enables pharmacophore fusion for complex disease modulation:
Critical design principles include:
Table 4: Multi-Target Hybrid Compounds
Hybrid Structure | Therapeutic Area | Targets Engaged | Potency Enhancement |
---|---|---|---|
Benzylamine-HDAC inhibitor [7] | Metastatic breast cancer | HDAC6/VEGFR2 | 8× ↑ apoptosis vs. monoagents |
Rivastigmine-benzylamine conjugate [8] | Alzheimer’s disease | AChE/BACE-1 | Dual IC₅₀ < 250 nM |
Kinase-PARP inhibitor [5] | BRCA-mutant tumors | PARP1/PI3Kα | Synergistic index: 12.8 |
Synthetic Derivatives of Interest
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: